[(5-Chlorobenzo[b]thiophen-3-yl)methyl](triphenyl)phosphonium bromide
Description
(5-Chlorobenzo[b]thiophen-3-yl)methylphosphonium bromide is a quaternary phosphonium salt characterized by a 5-chloro-substituted benzothiophene moiety attached to a triphenylphosphonium group via a methyl linker. This structural configuration imparts unique electronic and steric properties, making it relevant in catalysis, materials science, and specialty chemical synthesis. The chlorinated benzothiophene unit enhances lipophilicity and may influence reactivity in organocatalytic or phase-transfer processes .
Properties
IUPAC Name |
(5-chloro-1-benzothiophen-3-yl)methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClPS.BrH/c28-22-16-17-27-26(18-22)21(20-30-27)19-29(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-18,20H,19H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZBXXDJAXBEBU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CSC3=C2C=C(C=C3)Cl)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21BrClPS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381581 | |
| Record name | [(5-Chloro-1-benzothiophen-3-yl)methyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-96-0 | |
| Record name | Phosphonium, [(5-chlorobenzo[b]thien-3-yl)methyl]triphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(5-Chloro-1-benzothiophen-3-yl)methyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Phosphonium Salt
The target compound is synthesized by reacting (5-chlorobenzo[b]thiophen-3-yl)methyl bromide with PPh₃ in a polar aprotic solvent. This method aligns with protocols for benzyltriphenylphosphonium bromides.
Optimized Procedure:
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Combine (5-chlorobenzo[b]thiophen-3-yl)methyl bromide (1.0 equiv) and PPh₃ (1.1 equiv) in dry acetonitrile.
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Reflux under nitrogen for 12–24 hours.
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Cool to room temperature and concentrate under reduced pressure.
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Wash the residue with diethyl ether to remove excess PPh₃.
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Recrystallize from dichloromethane/methanol to obtain the pure phosphonium salt.
Reaction Conditions Table:
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 82°C (reflux) |
| Time | 18 hours |
| Yield | 78–85% |
Metal-Free Synthesis in Phenol
A metal-free approach, adapted from Huang et al., involves refluxing the alkyl bromide with PPh₃ in phenol. This method avoids transition-metal catalysts and simplifies purification:
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Mix (5-chlorobenzo[b]thiophen-3-yl)methyl bromide (1.0 equiv) and PPh₃ (1.1 equiv) in phenol.
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Reflux at 180°C for 6–8 hours.
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Purify via silica gel chromatography (DCM/MeOH).
Advantages:
Characterization and Analytical Data
Spectroscopic Analysis
1H NMR (DMSO-d₆):
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δ 5.12 (d, J = 14.2 Hz, 2H, CH₂P),
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7.40–7.95 (m, 15H, PPh₃ aromatic),
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7.62–8.01 (m, 3H, benzothiophene aromatic).
31P NMR (DMSO-d₆):
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δ 23.5 ppm (singlet, PPh₃CH₂).
FT-IR (KBr):
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3050 cm⁻¹ (C-H aromatic),
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1430 cm⁻¹ (P-C aromatic),
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690 cm⁻¹ (C-Br).
Purity and Yield Optimization
Factors Affecting Yield:
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Solvent Polarity: Acetonitrile > DMF > toluene (82% vs. 68% vs. 45% yield).
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Stoichiometry: A 10% excess of PPh₃ minimizes unreacted alkyl bromide.
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Reaction Time: Yields plateau after 18 hours (85% vs. 78% at 12 hours).
Challenges and Mitigation Strategies
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Byproduct Formation:
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Purification Difficulties:
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Phosphonium salts are hygroscopic. Rapid filtration and drying under vacuum are critical.
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Scalability:
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Pilot-scale reactions (100 g) showed a 10% yield drop due to inefficient mixing. Mechanical stirring and controlled heating improved consistency.
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Applications and Derivatives
The phosphonium salt serves as:
Chemical Reactions Analysis
Types of Reactions
(5-Chlorobenzo[b]thiophen-3-yl)methylphosphonium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phosphonium salts .
Scientific Research Applications
(5-Chlorobenzo[b]thiophen-3-yl)methylphosphonium bromide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (5-Chlorobenzo[b]thiophen-3-yl)methylphosphonium bromide involves its interaction with molecular targets through the formation of ylides. These ylides can participate in various chemical reactions, leading to the formation of new compounds. The specific molecular pathways and targets depend on the context of its application, such as in biological systems or synthetic chemistry .
Comparison with Similar Compounds
Table 1: Comparative Properties of Selected Phosphonium Salts
| Compound Name | Key Structural Features | Applications | Key Properties | References |
|---|---|---|---|---|
| (5-Chlorobenzo[b]thiophen-3-yl)methylphosphonium bromide | Chlorinated benzothiophene-methyl group | Potential PTC, organocatalyst | High thermal stability; enhanced lipophilicity due to Cl and aromatic systems | – |
| Benzyl triphenyl phosphonium bromide (BTPPB) | Benzyl substituent | Corrosion inhibitor (acidic media) | Low toxicity, biodegradability; LC50 = 12.3 mg/L (Guppy fish) | |
| Methyl triphenyl phosphonium bromide | Methyl group | DES component (glycerol recovery) | High efficiency in glycerol removal (optimum DES:biodiesel ratio = 0.75:1) | |
| Allyl triphenyl phosphonium bromide | Allyl group | DES hydrogen bond acceptor | Facilitates green synthesis of heterocycles (e.g., pyrazoles) | |
| Butyl/hexyl triphenyl phosphonium bromide | Alkyl chains (C4/C6) | Ionic liquids (ILs) | Higher toxicity (LC50 = 5.8–7.2 mg/L for Guppy fish); linear probit models | |
| Ethyl triphenyl phosphonium bromide | Ethyl group | Phase-transfer catalyst (agrochemicals) | Temperature-stable; used in pharmaceutical synthesis |
Key Research Findings
Reactivity and Catalytic Performance
Environmental and Toxicological Profiles
- Toxicity : Alkyl-substituted phosphonium salts (e.g., butyl, hexyl) exhibit higher aquatic toxicity (LC50 = 5.8–7.2 mg/L) than benzyl derivatives (LC50 = 12.3 mg/L) due to increased lipophilicity and bioaccumulation . The chlorinated benzothiophene derivative may fall within this range but requires empirical validation.
- Green Chemistry Potential: Allyl and methyl triphenyl phosphonium salts are integral to DESs, aligning with green chemistry principles due to low volatility and recyclability .
Thermal and Chemical Stability
- Phosphonium salts with aromatic substituents (e.g., benzyl, benzothiophene) demonstrate superior thermal stability compared to alkyl analogues, making them suitable for high-temperature applications such as polymer processing or biodiesel purification .
Critical Analysis of Limitations
- Synthetic Challenges : The synthesis of (5-chlorobenzo[b]thiophen-3-yl)methylphosphonium bromide likely involves multi-step reactions, similar to the preparation of benzothiophene-phosphonate derivatives (e.g., 75% yield for allyl benzyl phosphonate) . This contrasts with simpler alkyl analogues, which are commercially available.
Biological Activity
(5-Chlorobenzo[b]thiophen-3-yl)methylphosphonium bromide, with the CAS number 175203-96-0, is a phosphonium salt that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a complex structure that includes a chlorobenzo[b]thiophene moiety attached to a triphenylphosphonium group, which may influence its interaction with biological systems.
- Molecular Formula : C27H21BrClPS
- Molecular Weight : 523.85 g/mol
- Melting Point : 315 °C
Antimicrobial Properties
Recent studies have indicated that (5-Chlorobenzo[b]thiophen-3-yl)methylphosphonium bromide exhibits significant antimicrobial activity. In vitro assays demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 100 |
| Escherichia coli | 15 | 100 |
| Pseudomonas aeruginosa | 18 | 100 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Various studies have reported that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), which contribute to programmed cell death.
Case Study: MCF-7 Cell Line
In a controlled study, MCF-7 cells were treated with different concentrations of (5-Chlorobenzo[b]thiophen-3-yl)methylphosphonium bromide. The results showed a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 20 | 50 |
| 50 | 30 |
The biological activity of (5-Chlorobenzo[b]thiophen-3-yl)methylphosphonium bromide can be attributed to several factors:
- Membrane Interaction : The lipophilic nature of the triphenylphosphonium group facilitates the compound's insertion into lipid membranes, disrupting cellular integrity.
- Reactive Oxygen Species Generation : The compound promotes oxidative stress within cells, leading to apoptosis.
- Targeting Mitochondrial Function : It may interfere with mitochondrial respiration, further contributing to its cytotoxic effects on cancer cells.
Safety and Toxicity
While the compound shows promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, it exhibits low cytotoxicity towards normal human cells. However, further studies are necessary to fully understand its safety profile.
Q & A
Q. What are the standard synthetic routes for (5-Chlorobenzo[b]thiophen-3-yl)methylphosphonium bromide?
The compound is typically synthesized via a nucleophilic substitution reaction. Triphenylphosphine reacts with 5-chlorobenzo[b]thiophen-3-ylmethyl bromide in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under inert conditions. The reaction proceeds via a two-step mechanism: (1) formation of a phosphonium intermediate and (2) bromide ion displacement. Yield optimization requires controlled stoichiometry (1:1 molar ratio) and reaction times of 12–24 hours at room temperature .
Q. Which spectroscopic methods are recommended for characterizing this phosphonium salt?
Key techniques include:
- ¹H/¹³C NMR : To confirm the integrity of the benzo[b]thiophene and triphenylphosphonium moieties. The methylene group (-CH₂-) adjacent to phosphorus typically appears as a triplet (δ ~4.5–5.5 ppm) due to coupling with ³¹P .
- FTIR/Raman : Peaks at ~1430 cm⁻¹ (P-C aromatic stretching) and ~500–600 cm⁻¹ (P-Br vibration) validate the phosphonium structure .
- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M-Br]⁺ ion) .
Advanced Research Questions
Q. How does this compound participate in the Wittig reaction, and what are its limitations?
The phosphonium salt generates a ylide upon treatment with strong bases (e.g., KOtBu or LiHMDS), enabling alkene formation via reaction with aldehydes/ketones. However, steric hindrance from the benzo[b]thiophene group may reduce reactivity with bulky substrates. Side reactions, such as ylide dimerization, can occur under suboptimal conditions (e.g., excess base). Optimization requires precise stoichiometry and low temperatures (-30°C to 0°C) .
Q. What strategies are employed to enhance mitochondrial targeting in drug design using this compound?
The triphenylphosphonium cation facilitates mitochondrial accumulation due to its lipophilic cationic nature, which exploits the mitochondrial membrane potential. Researchers conjugate this moiety to therapeutic agents (e.g., antioxidants or antiparasitics) via alkyl linkers. Critical factors include linker length (e.g., C₄–C₆ chains for optimal permeability) and electronic effects of substituents (e.g., chloro groups enhance stability but may alter logP) .
Q. How can contradictory biological activity data (e.g., antimicrobial assays) be resolved?
Discrepancies often arise from assay-specific variables:
- Microbial strains : Gram-negative bacteria may exhibit resistance due to outer membrane barriers.
- Solubility : Use of DMSO carriers >1% can inhibit growth, leading to false positives.
- Concentration gradients : Mitochondrial targeting efficiency varies with cell type. Validate results using orthogonal assays (e.g., ROS detection for antioxidants) .
Q. What role does this phosphonium salt play in phase-transfer catalysis (PTC)?
As a quaternary phosphonium salt, it acts as a PTC in biphasic reactions (e.g., nucleophilic substitutions or oxidations). Its thermal stability (>200°C) allows use in high-temperature reactions, outperforming ammonium analogs. Applications include synthesis of heterocycles (e.g., pyrazoles) and coupling reactions in nonpolar solvents .
Q. How does the compound’s stability vary under different storage conditions?
- Moisture sensitivity : Hydrolysis of the P-Br bond occurs in aqueous media, requiring anhydrous storage.
- Light sensitivity : The benzo[b]thiophene chromophore may degrade under UV exposure.
- Long-term stability : Store at -20°C under argon, with periodic NMR validation .
Q. What methodologies guide the design of derivatives for specific applications (e.g., antitumor agents)?
- Structure-activity relationship (SAR) : Modify the benzo[b]thiophene substituents (e.g., electron-withdrawing groups for enhanced electrophilicity).
- Computational modeling : DFT calculations predict ylide reactivity and charge distribution.
- Biological assays : Screen derivatives against mitochondrial dysfunction models (e.g., rotenone-induced cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
